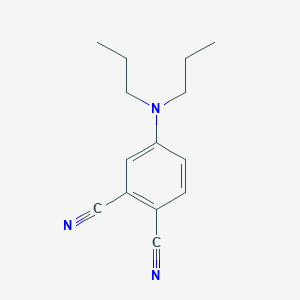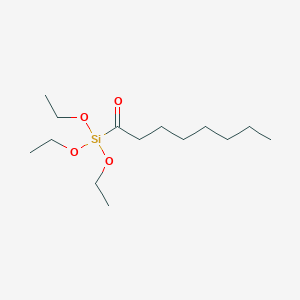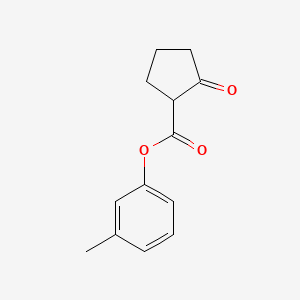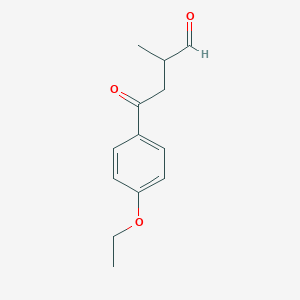
4-Dipropylamino-phthalonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Dipropylamino-phthalonitrile is an organic compound belonging to the phthalonitrile family. Phthalonitriles are known for their high thermal stability and are used in various high-performance applications. This compound is characterized by the presence of a dipropylamino group attached to the phthalonitrile core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Dipropylamino-phthalonitrile typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-nitrophthalonitrile with dipropylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Dipropylamino-phthalonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The dipropylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phthalonitrile derivatives.
Scientific Research Applications
4-Dipropylamino-phthalonitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of phthalocyanine dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of high-performance polymers and resins.
Mechanism of Action
The mechanism of action of 4-Dipropylamino-phthalonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with cellular components, leading to the generation of reactive oxygen species (ROS) under light irradiation. This property is particularly useful in photodynamic therapy, where the compound can induce cell death in targeted cancer cells .
Comparison with Similar Compounds
4-Nitrophthalonitrile: A precursor used in the synthesis of various phthalonitrile derivatives.
4-Aminophthalonitrile: Another phthalonitrile derivative with different functional groups.
Phthalocyanines: A class of compounds derived from phthalonitriles, known for their applications in dyes, pigments, and photodynamic therapy.
Uniqueness: 4-Dipropylamino-phthalonitrile is unique due to the presence of the dipropylamino group, which imparts specific chemical reactivity and physical properties. This makes it particularly suitable for applications requiring high thermal stability and specific interactions with biological targets .
Properties
CAS No. |
821777-78-0 |
|---|---|
Molecular Formula |
C14H17N3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
4-(dipropylamino)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C14H17N3/c1-3-7-17(8-4-2)14-6-5-12(10-15)13(9-14)11-16/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI Key |
CKKTWUMLNRZSTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=CC(=C(C=C1)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-iodo-3-(5-pyrimidinyl)-](/img/structure/B12540114.png)
![Tert-butyl[(3-heptyloxiran-2-YL)methoxy]dimethylsilane](/img/structure/B12540120.png)


![1-[2-(Naphthalen-1-yl)ethenyl]azulene](/img/structure/B12540148.png)
![(1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine](/img/structure/B12540152.png)


![4-[1-(Trimethylstannyl)ethenyl]octan-3-one](/img/structure/B12540164.png)
![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-fluorobenzamide](/img/structure/B12540171.png)
![(2R)-2-[4-(2-hydroxyethoxy)phenoxy]-2-methylbutanoic acid](/img/structure/B12540172.png)
![4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile](/img/structure/B12540177.png)

![1,7-Diazaspiro[4.4]nonan-6-one,9-methyl-7-phenyl-,(5S,9S)-](/img/structure/B12540199.png)
